molecular formula C25H32BrOP B12891891 (2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine

(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine

Cat. No.: B12891891
M. Wt: 459.4 g/mol
InChI Key: AEWMYOOHENERGT-UHFFFAOYSA-N
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Description

(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is an organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a biphenyl backbone substituted with a bromo and methoxy group, and a dicyclohexylphosphine moiety. It is primarily used as a ligand in various catalytic processes, particularly in cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:

    Bromination: The starting material, 6-methoxy-[1,1’-biphenyl]-2-yl, undergoes bromination to introduce the bromo group at the 2’ position.

    Phosphination: The brominated intermediate is then reacted with dicyclohexylphosphine under suitable conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles.

    Oxidation and Reduction: The phosphine moiety can undergo oxidation to form phosphine oxides.

    Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions due to its ability to stabilize palladium intermediates.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases such as potassium carbonate.

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.

Scientific Research Applications

(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.

    Biology: Investigated for its potential role in protein-ligand interactions and its effects on protein folding.

    Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.

    Industry: Utilized in the synthesis of fine chemicals and materials.

Mechanism of Action

The mechanism by which (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It stabilizes metal intermediates, facilitating various reactions such as cross-coupling. The molecular targets include palladium complexes, and the pathways involved are typically related to the catalytic cycle of the specific reaction.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Dicyclohexylphosphino)biphenyl
  • 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl

Comparison

Compared to similar compounds, (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to the presence of both bromo and methoxy groups on the biphenyl backbone. This unique structure imparts distinct electronic and steric properties, making it particularly effective in stabilizing metal intermediates in catalytic processes.

Properties

Molecular Formula

C25H32BrOP

Molecular Weight

459.4 g/mol

IUPAC Name

[2-(2-bromophenyl)-3-methoxyphenyl]-dicyclohexylphosphane

InChI

InChI=1S/C25H32BrOP/c1-27-23-17-10-18-24(25(23)21-15-8-9-16-22(21)26)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3

InChI Key

AEWMYOOHENERGT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4Br

Origin of Product

United States

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